molecular formula C19H19N3O2 B11257254 N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide

N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide

Cat. No.: B11257254
M. Wt: 321.4 g/mol
InChI Key: CKLFOJRSXJNJFW-UHFFFAOYSA-N
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Description

N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrido[1,2-A]pyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-A]pyrimidine core, followed by functionalization at specific positions to introduce the methyl, oxo, and phenylbutanamide groups.

    Formation of the Pyrido[1,2-A]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the methyl group can be achieved through alkylation reactions, while the oxo group is typically introduced via oxidation reactions. The phenylbutanamide moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyrido[1,2-A]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the ring.

Scientific Research Applications

N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide

InChI

InChI=1S/C19H19N3O2/c1-14-18(19(24)22-13-6-5-11-16(22)20-14)21-17(23)12-7-10-15-8-3-2-4-9-15/h2-6,8-9,11,13H,7,10,12H2,1H3,(H,21,23)

InChI Key

CKLFOJRSXJNJFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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